Solubility and stability profile of 2,3-Dihydroxybut-2-enedioic acid;hydrate in water
Solubility and stability profile of 2,3-Dihydroxybut-2-enedioic acid;hydrate in water
An In-depth Technical Guide to the Aqueous Solubility and Stability Profile of 2,3-Dihydroxybut-2-enedioic Acid Hydrate
Introduction
2,3-Dihydroxybut-2-enedioic acid, more commonly known by its trivial name dihydroxymaleic acid, is an organic compound with the chemical formula C₄H₄O₆.[1][2] In its solid state, it frequently crystallizes from water as a hydrate, incorporating water molecules into its crystal lattice.[1] This dicarboxylic acid, featuring two hydroxyl groups attached to a carbon-carbon double bond, presents a unique chemical structure that has garnered interest for its potential use as an antioxidant for frozen foods and in the detection of certain elements.[1][3]
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's behavior in aqueous media is fundamental. Aqueous solubility dictates bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and the reliability of experimental results.[][5] This is particularly critical for dihydroxymaleic acid, as preliminary reports indicate its aqueous solutions are unstable.[1]
This technical guide provides a comprehensive analysis of the aqueous solubility and stability profile of 2,3-dihydroxybut-2-enedioic acid hydrate. Moving beyond a simple data sheet, this document elucidates the causal mechanisms behind its physicochemical properties and provides detailed, field-proven protocols for its empirical evaluation. The objective is to equip scientists with the necessary knowledge to confidently handle, formulate, and study this compound.
Core Physicochemical Properties
A foundational understanding begins with the compound's key identifiers and physical characteristics. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (Z)-2,3-dihydroxybut-2-enedioic acid | [2][] |
| Common Name | Dihydroxymaleic acid | [1] |
| CAS Number | 526-84-1 | [1][2] |
| Molecular Formula | C₄H₄O₆ | [1][2] |
| Molecular Weight | 148.07 g/mol | [1][2][] |
| Appearance | White crystalline solid, often as a hydrate. | [1][3] |
| Melting Point | The anhydrous form decomposes at 155°C without melting. | [1][] |
Aqueous Solubility Profile
The solubility of a compound in water is a critical parameter, governed by the interplay of its molecular structure and the properties of the solvent.
Theoretical Assessment & Reported Observations
The structure of dihydroxymaleic acid contains multiple polar functional groups: two carboxylic acid (-COOH) groups and two hydroxyl (-OH) groups. These groups are capable of forming hydrogen bonds with water molecules, suggesting a favorable interaction with polar solvents.[3][7] This aligns with the general principle of "like dissolves like."[7]
However, literature reports on its water solubility present a nuanced picture, with descriptions ranging from "slightly sol in cold water" to "soluble in water".[1][3] This apparent contradiction can be reconciled by understanding that solubility is a quantitative, concentration-dependent property. The compound is likely soluble enough for many applications, but not to the extent of highly soluble small organic acids.
Key Factors Influencing Aqueous Solubility
The solubility of dihydroxymaleic acid is not a static value but is highly dependent on the conditions of the aqueous medium.
-
pH: This is arguably the most significant factor. As a dicarboxylic acid, dihydroxymaleic acid can donate two protons. As the pH of the solution increases above its pKa values, the carboxylic acid groups will deprotonate to form carboxylate anions (-COO⁻). The formation of these charged species dramatically increases the molecule's polarity and its electrostatic interactions with water, leading to a substantial increase in solubility.[8]
-
Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[9] The additional thermal energy helps overcome the lattice energy of the crystal and promotes dissolution, which is typically an entropically favorable process.[9] Therefore, heating the solution is expected to increase the amount of dihydroxymaleic acid that can be dissolved.
-
Particle Size: A smaller particle size increases the surface area available for interaction with the solvent, which can increase the rate of dissolution, though it does not affect the equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain a definitive, quantitative measure of solubility under specific conditions, the shake-flask method is the gold standard. It is a self-validating system as it ensures that equilibrium is reached.
Methodology:
-
Preparation: Add an excess amount of solid 2,3-dihydroxybut-2-enedioic acid hydrate to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Allow the suspension to stand, or centrifuge it, to sediment the excess, undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.
-
Dilution: Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (see Section 4), to determine the concentration of the dissolved compound. The measured concentration represents the equilibrium solubility.
Aqueous Stability Profile
The stability of an active ingredient in solution is a measure of its ability to retain its chemical integrity over time.[] For 2,3-dihydroxybut-2-enedioic acid, this is a paramount concern.
Inherent Instability and Potential Degradation Pathways
As noted in chemical literature, aqueous solutions of dihydroxymaleic acid are unstable.[1] This instability necessitates the use of freshly prepared solutions for any experimental work to ensure accurate and reproducible results. While the precise degradation mechanism is not fully elucidated in readily available literature, we can hypothesize pathways based on its structure and analogies to similar compounds.
-
Decarboxylation: A plausible pathway involves decarboxylation, similar to the decomposition of dihydroxymalonic acid upon heating in water, which yields glyoxylic acid and carbon dioxide.[10] The enol-like structure of dihydroxymaleic acid may be susceptible to rearrangement and subsequent loss of CO₂.
-
Hydrolysis & Oxidation: As with many complex organic molecules, hydrolysis and oxidation are potential degradation routes.[5][11] The double bond and hydroxyl groups are sites that could be susceptible to oxidative cleavage, particularly in the presence of dissolved oxygen, metal ions, or light.
Key Factors Influencing Aqueous Stability
A systematic evaluation of stability requires challenging the molecule with various environmental factors as outlined in international guidelines for stability testing.[11][12]
-
pH: The rate of degradation is often highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis reactions.[11][13] A pH-rate profile should be determined to identify the pH of maximum stability.
-
Temperature: Degradation reactions are accelerated by increased temperature.[11] Arrhenius kinetics can often be used to predict shelf-life at lower temperatures based on data from accelerated stability studies at higher temperatures.
-
Light (Photostability): Exposure to light, particularly in the UV range, can provide the energy to initiate degradation reactions. Photostability testing is a standard component of forced degradation studies.[11]
-
Oxidative Stress: The compound's susceptibility to oxidation can be tested by exposing the solution to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).[11]
Experimental Protocol: Forced Degradation & Stability Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and develop a stability-indicating analytical method.[][11]
Methodology:
-
Solution Preparation: Prepare stock solutions of 2,3-dihydroxybut-2-enedioic acid hydrate in various aqueous media, including acidic (e.g., 0.1 M HCl), neutral (purified water), and basic (e.g., 0.1 M NaOH) conditions.
-
Stress Conditions: Subject aliquots of these solutions to a range of stress conditions:
-
Thermal: Heat at elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic: Expose to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Oxidative: Add a small percentage of an oxidizing agent (e.g., 3% H₂O₂).
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each condition.
-
Sample Quenching: If necessary, neutralize the samples (e.g., acid-stressed sample with base) to halt further degradation before analysis.
-
Analysis: Analyze the samples using a stability-indicating method (see Section 4). This method must be able to separate the parent compound from all major degradation products.
-
Data Evaluation: For each condition, quantify the remaining parent compound and any new peaks corresponding to degradation products. The goal is to identify the conditions under which the compound degrades and to characterize the degradants.
Analytical Methodologies for Quantification
Reliable quantification is the cornerstone of both solubility and stability studies. The chosen analytical method must be accurate, precise, and specific for the analyte of interest.
Primary Recommended Technique: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely accessible technique for the quantification of organic acids.[14]
-
Principle: The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For dihydroxymaleic acid, a reversed-phase column (e.g., C18) is suitable. The separated components are then detected by their absorbance of UV light.
-
Causality of Method Choices:
-
Reversed-Phase (C18) Column: This nonpolar stationary phase is effective for retaining and separating moderately polar organic molecules like dihydroxymaleic acid from more polar impurities or degradants.
-
Acidified Mobile Phase: Adding a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous mobile phase suppresses the ionization of the carboxylic acid groups. This results in a single, uncharged form of the molecule, which leads to better peak shape and more reproducible retention times.
-
UV Detection: The presence of a carbon-carbon double bond conjugated with two carboxyl groups provides a chromophore that absorbs UV light, allowing for sensitive detection.
-
Example HPLC-UV Method Parameters:
| Parameter | Example Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 95:5 Water:Acetonitrile with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~210-220 nm (requires empirical determination) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For studies requiring higher sensitivity or for the structural elucidation of unknown degradation products, LC-MS/MS is the method of choice.[15][16] It offers superior selectivity by monitoring a specific mass-to-charge ratio transition for the parent compound and can provide structural information about its degradants.[16]
Conclusion
2,3-Dihydroxybut-2-enedioic acid hydrate is a compound whose utility in research and development is critically dependent on a clear understanding of its aqueous properties. This guide has established that while its structure suggests water solubility, this property is highly influenced by solution pH. More importantly, the compound is inherently unstable in aqueous solutions, a factor that must be at the forefront of any experimental design. For reliable and reproducible results, researchers must use freshly prepared solutions, control the pH and temperature of the medium, and employ validated, stability-indicating analytical methods for quantification. By following the protocols and understanding the principles outlined herein, scientists can effectively navigate the challenges presented by this compound and unlock its potential.
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